3-Amino Crotonic Acid Cinnamyl Ester

Pharmaceutical Synthesis Process Chemistry Cilnidipine Intermediate

Ensuring batch-to-batch consistency of the cilnidipine intermediate 3-Amino Crotonic Acid Cinnamyl Ester (CAS 113898-97-8) is a persistent supply chain challenge. This definitive β-enamino ester enables convergent Hantzsch cyclocondensation for industrial-scale cilnidipine API production. • ≥98% HPLC purity minimizes purification costs and meets ICH Q7 GMP standards. • Distinct lipophilicity (XLogP3=2.7) offers process control advantages over simpler alkyl esters. • Validated analytical reference material for quantifying residual intermediate carryover in final API. Fully documented QA/QC with immediate global shipping.

Molecular Formula C13H15NO2
Molecular Weight 217.268
CAS No. 113898-97-8
Cat. No. B593052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino Crotonic Acid Cinnamyl Ester
CAS113898-97-8
Molecular FormulaC13H15NO2
Molecular Weight217.268
Structural Identifiers
SMILESCC(=CC(=O)OCC=CC1=CC=CC=C1)N
InChIInChI=1S/C13H15NO2/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9,14H2,1H3/b8-5+,11-10-
InChIKeyGOWWDIWBLHYGMJ-GZPHBSKSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino Crotonic Acid Cinnamyl Ester: Cilnidipine Intermediate


3-Amino Crotonic Acid Cinnamyl Ester (also known as Cinnamyl 3-aminobut-2-enoate, CAS 113898-97-8) is a β-enamino ester belonging to the 3-aminocrotonic acid ester class. It serves as a crucial building block in the synthesis of Cilnidipine, a third-generation 1,4-dihydropyridine calcium channel blocker [1]. Structurally, it features a cinnamyl alcohol-derived lipophilic side chain, which imparts distinct physicochemical properties compared to simpler alkyl esters in its class [2].

Product Role Cilnidipine-specific building block
Structural Feature Cinnamyl ester side chain for convergent Hantzsch cyclization
Selection Context Irreplaceable for target dihydropyridine identity

Why the Cinnamyl Ester Is Irreplaceable


While simple 3-aminocrotonic acid esters like the methyl and ethyl analogs are versatile intermediates for generic dihydropyridine syntheses, they cannot substitute for the cinnamyl ester in the production of cilnidipine. The synthesis of cilnidipine is a convergent process requiring a Hantzsch-type cyclocondensation between two specific intermediates: 2-(3-nitrobenzylidene) methoxyethyl acetoacetate and 3-aminocrotonic acid cinnamyl ester [1]. Using an alternative ester would fundamentally alter the final product's structure, yielding an entirely different compound lacking the distinct pharmacological profile of cilnidipine [2]. The following evidence quantifies the unique performance and properties of this specific ester.

This Compound
3-Amino crotonic acid cinnamyl ester
Delivers cilnidipine's exact dihydropyridine core; the cinnamyl group is structurally integral to the final API identity.
Generic Alternatives
Methyl / Ethyl 3-aminocrotonates
Produce entirely different dihydropyridines (e.g., nifedipine analogs) and cannot replicate cilnidipine's specific substitution pattern.

Quantitative Advantages of the Cinnamyl Ester


Large-Scale HPLC Purity

In a patented process for preparing the cinnamyl ester intermediate for cilnidipine, the compound achieved an HPLC purity of ≥99.01% [1]. This level of purity is critical for ensuring the quality and yield of the final cilnidipine active pharmaceutical ingredient (API) and compares favorably to the typical 97-98% purity specifications commonly listed for general-purpose 3-aminocrotonates like the methyl and ethyl esters , .

HPLC Purity
Cross-study comparable
≥99.01% Methyl ester: ~97%, Ethyl ester: ~98%
Higher purity reduces downstream API purification burden.
Liquid-phase HPLC analysis of crude reaction mixture.
Pharmaceutical Synthesis Process Chemistry Cilnidipine Intermediate

Lipophilicity in Solvent Selection

The cinnamyl ester exhibits a computed XLogP3 value of 2.7, indicating significantly higher lipophilicity compared to its class counterparts [1]. This property directly influences its solubility profile and partition behavior during synthesis and purification. For instance, the methyl ester (methyl 3-aminocrotonate) has a predicted XLogP3 of approximately 0.7, and the ethyl ester is around 1.0 [2]. This difference dictates the choice of extraction and crystallization solvents, as well as chromatographic conditions for quality control, making the cinnamyl ester a distinct entity in process development.

Lipophilicity
Cross-study comparable
XLogP3 2.7
Dictates extraction and chromatographic conditions.
Methyl: ~0.7, Ethyl: ~1.0; computed partition coefficient.
Physicochemical Properties Process Development Lipophilicity

Cilnidipine Process Yield

In a published improved synthesis of cilnidipine, the use of 3-Amino Crotonic Acid Cinnamyl Ester as a key intermediate contributed to an overall process yield of 57.3% from cinnamyl alcohol [1]. This yield is a direct consequence of the specific reactivity and compatibility of the cinnamyl ester in the subsequent cyclization step. This is in stark contrast to the yields observed when other 3-aminocrotonates are used in their respective target syntheses; for example, the synthesis of nifedipine using methyl 3-aminocrotonate is often reported with yields around 90-95% . The lower yield for cilnidipine is inherent to the complexity of its synthesis and the specific requirements of its intermediates, and it underscores the irreplaceable role of the cinnamyl ester.

Synthetic Yield
Cross-study comparable
57.3% overall Nifedipine via methyl ester: ~90–95%
Yield is specific to cilnidipine pathway complexity.
Multi-step synthesis from cinnamyl alcohol.
Cilnidipine API Manufacturing Process Yield

Physical State and Storage Advantages

The cinnamyl ester is a solid at room temperature, with a reported melting point of 40-41°C, and is noted to be light-sensitive . This is a key differentiator from common alkyl 3-aminocrotonates like the ethyl ester, which is a colorless liquid with a boiling point of 210-215°C . The solid-state nature of the cinnamyl ester facilitates easier handling, precise weighing, and purification by recrystallization in an industrial setting, whereas liquid alternatives require different equipment for transfer and are more prone to handling losses.

Physical State
Data to verify
Solid (mp 40–41°C), light-sensitive
Simplifies weighing and transfer vs. liquid esters.
Source review advised; liquid ethyl ester bp 210–215°C.
Solid-State Chemistry Storage Stability

Validated Applications of the Cinnamyl Ester


Large-Scale Cilnidipine Production

This compound is the definitive intermediate for industrial-scale cilnidipine synthesis. The ability to achieve ≥99.01% purity as a reaction intermediate is essential for meeting stringent API quality control standards and minimizing downstream purification costs in commercial pharmaceutical production .

Process R&D for Dihydropyridines

Its distinct lipophilicity (XLogP3=2.7) and solid-state properties make it a valuable tool for process chemists developing and optimizing the synthesis of cilnidipine and its analogs . The specific physical and chemical properties dictate solvent selection and purification strategies, providing a unique handle for process control not available with simpler esters .

Cilnidipine Impurity Reference Standard

Due to its role as a key intermediate, high-purity 3-Amino Crotonic Acid Cinnamyl Ester (HPLC≥98%) is a necessary analytical reference material for quality control laboratories . It is used to identify and quantify potential carryover of this specific intermediate in the final cilnidipine API, a regulatory requirement for pharmaceutical manufacturing .

Cilnidipine SAR Studies

In a research setting, the cinnamyl ester serves as a building block for synthesizing novel dihydropyridine derivatives . Its unique cinnamyl moiety is the defining structural feature that distinguishes cilnidipine's pharmacological profile. Modifying this ester group is a direct route for medicinal chemists to probe the structure-activity relationships (SAR) of the N-type calcium channel blocking activity inherent to cilnidipine .

Application
Selection Property
Validation Focus
Cilnidipine manufacturing
High-purity intermediate (HPLC)
Downstream API purity and cost control
Dihydropyridine process R&D
Defined lipophilicity and solid state
Solvent selection and purification design
Impurity reference standard
Certified high-purity lot
Carryover quantification in final API
SAR studies
Cinnamyl ester as diversification point
N-type calcium channel interaction assays

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